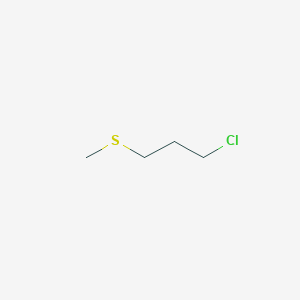

3-Chloropropylmethylsulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Chloropropylmethylsulfane and related compounds involves reactions that introduce sulfur functionalities into organic molecules. For instance, compounds like 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes were synthesized through reactions involving (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, indicating a method that could be adapted for the synthesis of 3-Chloropropylmethylsulfane (Nikonova et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of sulfur-rich organic compounds, such as chloro(triphenylmethyl)sulfanes, reveals complex structures with varied conformational properties. These studies provide insights into the geometric parameters and molecular conformations of sulfur-containing compounds, which are essential for understanding the chemical behavior of 3-Chloropropylmethylsulfane (Williams, Britten, & Harpp, 1994).

Chemical Reactions and Properties

3-Chloropropylmethylsulfane and similar compounds undergo various chemical reactions, including nucleophilic substitution and addition reactions, which are fundamental to their chemical properties. For example, the reactions involving diphenyl disulfide and 2,3-dichloroprop-1-ene demonstrate the reactivity of chlorosulfanyl groups in producing sulfanyl-containing products, which is relevant for understanding the reactivity of 3-Chloropropylmethylsulfane (Levanova et al., 2013).

Applications De Recherche Scientifique

Enzyme Inhibition for Therapeutic Targets

Recent studies highlight the role of sulfane sulfur atoms, particularly in physiological processes previously attributed to hydrogen sulfide (H_2S). A study by Hanaoka et al. (2017) discovered potent inhibitors of the H_2S-producing enzyme 3-mercaptopyruvate sulfurtransferase (3MST), revealing the enzyme's mechanism of producing sulfane sulfur. This research offers insights into targeting 3MST for therapeutic applications, underscoring the medicinal relevance of sulfane sulfur-related chemistry (Hanaoka et al., 2017).

Advances in S–S Bond Formation

The synthesis and manipulation of organic compounds with S–S bonds (disulfides) are crucial in biochemistry and industrial applications. Mandal and Basu (2014) provided a comprehensive review of recent methods for forming S–S bonds, indicating the broad utility of sulfur chemistry in creating disulfides for various applications, from pharmaceuticals to self-assembled monolayers (Mandal & Basu, 2014).

Enhancing Cellular Persulfides

Research by Bora et al. (2021) introduced an innovative method to increase cellular levels of persulfides, leveraging the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) and artificial substrates. This strategy highlights the therapeutic potential of modulating sulfane sulfur species to combat oxidative stress and inflammation, demonstrating the medical significance of sulfur-transfer chemistry (Bora et al., 2021).

Innovative Catalysis for Pollution Mitigation

Liu et al. (2016) explored the use of a Fe(III)/sulfite/persulfate system for the decolorization and mineralization of azo dyes in water treatment. Their findings underscore the environmental applications of sulfur chemistry in developing more efficient and eco-friendly catalytic processes for water purification (Liu et al., 2016).

Propriétés

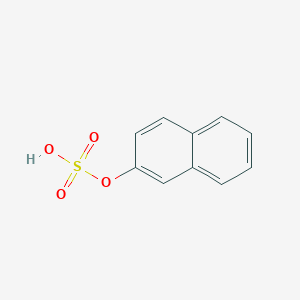

IUPAC Name |

1-chloro-3-methylsulfanylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClS/c1-6-4-2-3-5/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVGOEYQXCTKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropylmethylsulfane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)